molecular formula C11H17NO3 B13057041 Allyl (1-methyl-4-oxocyclohexyl)carbamate

Allyl (1-methyl-4-oxocyclohexyl)carbamate

Cat. No.: B13057041
M. Wt: 211.26 g/mol
InChI Key: IQERPJYSABQJEG-UHFFFAOYSA-N
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Description

Allyl (1-methyl-4-oxocyclohexyl)carbamate: is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is known for its unique structure, which includes an allyl group, a carbamate group, and a cyclohexyl ring with a ketone substituent. It is primarily used in research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl (1-methyl-4-oxocyclohexyl)carbamate typically involves the reaction of allyl isocyanate with 1-methyl-4-oxocyclohexanol. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: Allyl (1-methyl-4-oxocyclohexyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and other related biochemical processes .

Medicine: Its carbamate group can interact with active sites of enzymes, making it a valuable tool for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity allows it to be incorporated into various polymer matrices, enhancing the properties of the final products .

Mechanism of Action

The mechanism of action of allyl (1-methyl-4-oxocyclohexyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is often reversible, allowing the compound to act as a competitive inhibitor . The allyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

    Allyl carbamate: Similar structure but lacks the cyclohexyl ring and ketone substituent.

    Methyl carbamate: Contains a methyl group instead of an allyl group.

    Cyclohexyl carbamate: Similar structure but lacks the allyl group.

Uniqueness: Allyl (1-methyl-4-oxocyclohexyl)carbamate is unique due to the presence of both an allyl group and a cyclohexyl ring with a ketone substituent. This combination of functional groups imparts distinct reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

prop-2-enyl N-(1-methyl-4-oxocyclohexyl)carbamate

InChI

InChI=1S/C11H17NO3/c1-3-8-15-10(14)12-11(2)6-4-9(13)5-7-11/h3H,1,4-8H2,2H3,(H,12,14)

InChI Key

IQERPJYSABQJEG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)CC1)NC(=O)OCC=C

Origin of Product

United States

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